

Luvangetin: A Comprehensive Spectroscopic Data Analysis

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Compound of Interest		
Compound Name:	Luvangetin	
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Introduction

Luvangetin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the coumarin family, **luvangetin** possesses a unique heterocyclic structure that gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of **luvangetin**. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the identification, characterization, and development of **luvangetin** and related compounds.

Molecular Structure and Properties

Molecular Formula: C₁₅H₁₄O₄[1]

Molecular Weight: 258.27 g/mol [1]

• IUPAC Name: 10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one[1]

• CAS Number: 483-92-1[2]

Spectroscopic Data



A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and structural elucidation of **luvangetin**. The following sections detail the key spectral features observed in NMR, MS, and IR analyses.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of **luvangetin**, aiding in its identification and structural confirmation.

Table 1: Mass Spectrometry Data for Luvangetin

Ionization Mode	Precursor Ion [M+H]+ (m/z)	Collision Energy (V)	Fragment Ions (m/z)
LC-ESI-QTOF	259.0965	20	259.0965, 244.0728[1]
LC-ESI-QTOF	259.0965	40	229.0492, 243.0648, 183.0439, 155.0494, 128.062[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of **luvangetin**. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule.

Table 2: ¹H NMR Spectroscopic Data for **Luvangetin**

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 3: 13C NMR Spectroscopic Data for Luvangetin



Carbon	Chemical Shift (δ, ppm)
Data not available in search results	

Note: While PubChem indicates the availability of a ¹³C NMR spectrum for **luvangetin**, the specific chemical shift data is not directly provided in the search results.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the **luvangetin** molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for Luvangetin

Functional Group	Wavenumber (cm ^{−1})
Data not available in search results	

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized protocols for the spectroscopic analysis of natural products like **luvangetin**.

Sample Preparation

A pure sample of **luvangetin** is essential for obtaining clean and interpretable spectra. Isolation and purification can be achieved through various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The purified sample should be thoroughly dried to remove any residual solvents.

Mass Spectrometry (LC-MS)

• Sample Preparation: Dissolve a small amount of purified **luvangetin** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.



- Chromatography: Inject the sample into a liquid chromatography system coupled to a mass spectrometer. A C18 column is typically used for the separation of coumarins. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to facilitate protonation.
- Mass Analysis: The mass spectrometer is typically operated in positive electrospray
 ionization (ESI) mode. Full scan mass spectra are acquired to determine the molecular ion,
 and tandem mass spectrometry (MS/MS) is performed at varying collision energies to obtain
 fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **luvangetin** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

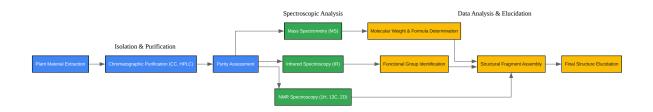
Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of
 luvangetin with dry potassium bromide and pressing the mixture into a thin disk.
 Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
 depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a natural product like **luvangetin**.





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Caption: Workflow for the spectroscopic analysis of **luvangetin**.

This comprehensive guide provides a foundational understanding of the spectroscopic analysis of **luvangetin**. The presented data and protocols are intended to assist researchers in their efforts to further investigate the chemical and biological properties of this promising natural product.

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References

- 1. Luvangetin | C15H14O4 | CID 343582 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 483-92-1: Luvangetin | CymitQuimica [cymitquimica.com]
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